molecular formula C8H11NO3 B080251 Pyridoxine CAS No. 12001-77-3

Pyridoxine

Cat. No. B080251
CAS RN: 12001-77-3
M. Wt: 169.18 g/mol
InChI Key: LXNHXLLTXMVWPM-UHFFFAOYSA-N
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Description

Pyridoxine, also known as Vitamin B6, is a water-soluble vitamin found naturally in many foods, as well as added to foods and supplements . It is a monohydroxypyridine, a vitamin B6, a member of methylpyridines and a hydroxymethylpyridine . Pyridoxine is used to treat or prevent vitamin B6 deficiency. It is also used to treat a certain type of anemia (lack of red blood cells) .


Synthesis Analysis

Pyridoxine is synthesized via a complex pathway that ultimately leads to the pyridoxine biosynthesis proteins A (PDXA; a 4-hydroxythreonine-4-phosphate dehydrogenase) and PDXJ (a pyridoxine 5′-phosphate synthase) that utilize deoxyxylose 5′-phosphate (DXP) and 4-phospohydroxy-L-threonine to synthesize pyridoxine 5′-phosphate (PNP) .


Molecular Structure Analysis

The molecular formula of Pyridoxine is C8H11NO3 . The molecular weight is 169.18 g/mol . The vibrational spectrum of pyridoxine has been investigated using experimental IR and Raman spectroscopic and density functional theory (DFT) methods .


Chemical Reactions Analysis

Pyridoxine undergoes inactivation in the liver, resulting in the formation of 4-pyridoxic acid . Pyridoxine itself can be converted to PNP by an ATP-dependent kinase, which can also mediate the formation of PLP and PMP from the corresponding free alcohols .


Physical And Chemical Properties Analysis

Pyridoxine is a hydroxymethylpyridine with hydroxymethyl groups at positions 4 and 5, a hydroxy group at position 3 and a methyl group at position 2 . The physical properties of pyridoxine have been studied using various methods, including UV spectra after dissolution in different pH solutions .

Scientific Research Applications

  • Prevention of Hand-Foot Syndrome in Cancer Therapy : Pyridoxine has been evaluated for its effectiveness in preventing hand-foot syndrome associated with capecitabine therapy in breast cancer patients. This randomized phase II study aimed to determine whether Pyridoxine could reduce the incidence of this adverse effect in cancer therapy (Yoshimura et al., 2014).

  • Treatment of Pyridoxine-dependent and Responsive Seizures : Pyridoxine is known for its role in treating genetically mediated seizure disorders such as pyridoxine-dependent and pyridoxine-responsive seizures. These conditions often manifest in early infancy and can lead to severe neurological sequelae if untreated (Baxter, 2001).

  • Clinical Toxicology : Pyridoxine is used as an antidote in various cases of acute intoxications, including isoniazid overdose, and certain types of mushroom poisoning. Its role in clinical toxicology extends to other applications, such as improving ethanol metabolism in acute alcohol intoxication, although this remains controversial (Lheureux et al., 2005).

  • Amelioration of Negative Effects of Endosulfan : In an experimental setting, Pyridoxine was shown to ameliorate the negative effects of the pesticide endosulfan on the growth and biochemical responses of Labeo rohita fingerlings, a type of fish (Akhtar et al., 2012).

  • Neuroprotective Effects in Neuropathy : Pyridoxine-induced neuropathy, a complication of its therapy, has been studied for its neuroprotective effects. The inhibition of Glutamate Carboxypeptidase II has been evaluated as a potential treatment for pyridoxine-induced neuropathy (Potter et al., 2014).

  • Photosensitivity in Erythropoietic Protoporphyria : Pyridoxine has been used to treat photosensitivity eruptions, specifically in cases of erythropoietic protoporphyria, where it was found to significantly reduce photosensitivity without adverse effects (Ross & Moss, 1990).

  • Chemical Modifications for Biological Applications : Recent studies have focused on chemical modifications of pyridoxine for various disease areas, including cancer, diabetes, hypertension, and neurodegenerative diseases. These modifications are being explored for their potential therapeutic benefits (Pawar et al., 2022).

  • Vitamin B6 Transport in Saccharomyces cerevisiae : Research has identified TPN1, the gene encoding a transport protein for vitamin B6 in Saccharomyces cerevisiae, providing insights into the cellular uptake and metabolism of pyridoxine (Stolz & Vielreicher, 2003).

  • Neuroprotection in Peripheral Sensory Neuropathy : Pyridoxine has been studied for its role in neuroprotection, particularly in cases of peripheral sensory neuropathy. GLP-1-mediated neuroprotection was evaluated as a potential treatment strategy for this condition (Perry et al., 2007).

  • Safety and Efficacy in Animal Nutrition : Pyridoxine hydrochloride, a form of vitamin B6, has been deemed safe for use in animal nutrition, playing a critical role in the metabolism of proteins, fats, and carbohydrates, and serving as a neuroprotectant (Mézes, 2010).

Safety And Hazards

Pyridoxine causes skin irritation and serious eye damage. It is also toxic to aquatic life . It is considered to be safe for all animal species at the commercial use levels .

Future Directions

Recent findings have shown that many diseases, like cancer, diabetes, hypertension, tuberculosis, epilepsy, and neurodegenerative diseases are linked to the alteration of pyridoxine . The importance of pyridoxine and its derivatives obtained by various chemical modifications, in various disease areas and to recognize important directions for future research .

properties

IUPAC Name

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol
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InChI

InChI=1S/C8H11NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3
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InChI Key

LXNHXLLTXMVWPM-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO
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Molecular Formula

C8H11NO3
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Related CAS

58-56-0 (hydrochloride)
Record name Pyridoxine [INN:BAN]
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DSSTOX Substance ID

DTXSID4023541
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Molecular Weight

169.18 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS], Solid
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Solubility

79 mg/mL
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Vapor Pressure

0.00000028 [mmHg]
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Mechanism of Action

Vitamin B6 is the collective term for a group of three related compounds, pyridoxine (PN), pyridoxal (PL) and pyridoxamine (PM), and their phosphorylated derivatives, pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP) and pyridoxamine 5'-phosphate (PMP). Although all six of these compounds should technically be referred to as vitamin B6, the term vitamin B6 is commonly used interchangeably with just one of them, pyridoxine. Vitamin B6, principally in its biologically active coenzyme form pyridoxal 5'-phosphate, is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemogloblin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA).
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Product Name

Pyridoxine

CAS RN

65-23-6
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Melting Point

159-162 °C, 159 - 162 °C
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Synthesis routes and methods I

Procedure details

In a second alternative and preferred workup, the reaction mixture (following complete conversion to compound (C)) is cooled to 20° C. and diluted with water (approximately 2.80 L of water for every 1 kg of starting pyridoxine HCl). After phase separation the organic phase is washed with water. The combined aqueous phases are reextracted twice with TBME. The combined TBME phases are washed once with saturated NaHCO3-solution and once with diluted brine. The MTBE-product solution is concentrated to a concentration of about 50% and stored at room temperature until it is further converted. If this second alternative workup is used, the volume of MTBE in the synthetic step is preferably reduced by about 26%.
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Synthesis routes and methods II

Procedure details

In a similar manner as described in Example 3, S. meliloti PY-C341K1 was cultured in a flask containing LBMCG containing 10 μg/ml of Tc for 16 hours at 30° C., and the cell suspension of the strain was prepared. A tube containing 5 ml of the reaction mixtures composed of 0, 30, and 50 μg/ml of NTG and 1.6×109 cells per ml in 50 mM Tris-HCl buffer (pH 8.0) was incubated with a reciprocal shaking (275 rpm) for 30 min at 30° C. The cells of each reaction mixture were washed twice with sterile saline and suspended in saline. 100 μl of the cell suspension was spread onto agar plates containing LBMCG containing 10 μg/ml of Tc, and then the plates were incubated for 2-3 days at 30° C. The cells grown on the plates were recovered by suspending in sterile saline. After centrifugation of the suspension, the cell suspension was diluted to give a turbidity of OD600=1.6, and finally to 10−5. Each 100 μl of the diluents was spread onto five agar plates containing LBMCG containing 10 μg/ml of Tc and 0, 0.125, 0.15, or 0.175% glycine because 0.15% glycine completely inhibited the growth of S. meliloti PY-C341K1 on LBMCG plate, and then the plates were incubated for 4 days at 30° C. Ten colonies treated with 50 μg/ml of NTG grown on plates LBMCG containing 10 μg/ml of Tc and 0.175% glycine were picked up on LBMCG agar containing 10 μg/ml of Tc. After incubation for 2 days at 30° C., the productivity of vitamin B6 in ten colonies together with the parent strain (S. meliloti PY-C341K1) was examined by flask fermentation. One loopful cells was inoculated to tubes containing 8 ml of SM medium, and then the tubes were shaken on a reciprocal shaker (275 rpm) at 30° C. After shaking for 19 hours, each 4 ml of culture broth was transferred to a 500-ml flask with two baffles containing 200 ml of PM medium modified to 0.175% NH4Cl, and shaken on a rotary shaker (180 rpm) at 30° C. After shaking for 4 days, sterile solution of urea was added to the each flask at 0.125%, and the shaking were further continued for 3 days. The contents of vitamin B6 in the supernatant of 7-day culture broth were quantified by HPLC method as described in Example 3. As a result, S. meliloti PY-EGC1 produced 362 mg of pyridoxol per liter and was about 2.11 times higher than strain PY-341K1 (the parent).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridoxine
Reactant of Route 2
Pyridoxine
Reactant of Route 3
Pyridoxine
Reactant of Route 4
Pyridoxine
Reactant of Route 5
Pyridoxine
Reactant of Route 6
Pyridoxine

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